4-fluoro-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-4-methylpentanoic acid” is a derivative of “4-methylpentanoic acid”, which is a carboxylic acid of five carbons with a methyl substitution at the fourth carbon . The “4-fluoro-4-methylpentanoic acid” has a fluorine atom replacing a hydrogen atom at the fourth carbon .

Synthesis Analysis

The synthesis of “4-fluoro-4-methylpentanoic acid” can be achieved through the process of decarboxylative fluorination . This process involves the use of transition metals and has been established as an indispensable tool in organic synthesis .

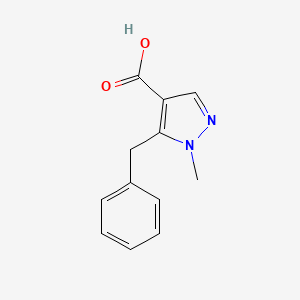

Molecular Structure Analysis

The molecular structure of “4-fluoro-4-methylpentanoic acid” consists of a carboxyl group, a methyl group, and a fluorine atom attached to the fourth carbon . The presence of the fluorine atom distinguishes it from "4-methylpentanoic acid" .

Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-4-methylpentanoic acid” are primarily based on the process of decarboxylative fluorination . This process involves the use of transition metals and has been established as an indispensable tool in organic synthesis .

Mecanismo De Acción

The mechanism of action for the synthesis of “4-fluoro-4-methylpentanoic acid” involves the interaction of Ag(I) with Selectfluor to generate Ag(III)–F, which undergoes single electron transfer with a carboxylate to give a carboxyl radical and Ag(II)–F. Fast decarboxylation of the carboxyl radical produces the corresponding alkyl radical .

Direcciones Futuras

The future directions in the study and application of “4-fluoro-4-methylpentanoic acid” could involve further exploration of its synthesis methods, particularly the process of decarboxylative fluorination . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-4-methylpentanoic acid involves the introduction of a fluorine atom onto a pentanoic acid molecule. This can be achieved through a substitution reaction using a suitable fluorinating agent.", "Starting Materials": [ "4-methylpentanoic acid", "Fluorinating agent (e.g. hydrogen fluoride, fluorine gas, or a fluorinating reagent such as N-fluorobenzenesulfonimide)", "Solvent (e.g. dichloromethane, chloroform, or acetonitrile)", "Dehydrating agent (e.g. thionyl chloride or phosphorus pentoxide)", "Base (e.g. sodium hydroxide or potassium carbonate)" ], "Reaction": [ "4-methylpentanoic acid is dissolved in a suitable solvent and mixed with a dehydrating agent to form the corresponding acid chloride.", "The acid chloride is then treated with a fluorinating agent in the presence of a base to introduce a fluorine atom onto the molecule.", "The resulting product, 4-fluoro-4-methylpentanoyl chloride, is then hydrolyzed using a suitable base to form 4-fluoro-4-methylpentanoic acid." ] } | |

Número CAS |

1383116-40-2 |

Nombre del producto |

4-fluoro-4-methylpentanoic acid |

Fórmula molecular |

C6H11FO2 |

Peso molecular |

134.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.